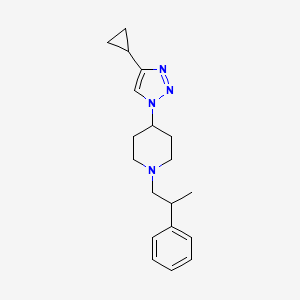![molecular formula C20H16N2O3S B5977165 6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5977165.png)
6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is known for its ability to interact with various biological pathways in the body, making it a valuable tool for studying the mechanisms of disease and developing new treatments.
Mechanism of Action
The mechanism of action of 6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one is complex and involves interactions with various biological pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and signaling pathways, which can lead to changes in cellular behavior and function. Additionally, this compound has been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one are diverse and depend on the specific biological pathways that are targeted. This compound has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
The use of 6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one in lab experiments has several advantages and limitations. One advantage of this compound is its ability to target specific biological pathways, which can help to elucidate the mechanisms of disease and develop new treatments. Additionally, this compound has been shown to have low toxicity in animal studies, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of this compound is its complex mechanism of action, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one. One potential area of research is the development of new treatments for cancer and other diseases, based on the mechanisms of action of this compound. Additionally, further studies are needed to understand the specific biological pathways that are targeted by this compound, which can help to identify new therapeutic targets. Finally, more research is needed to understand the long-term effects of this compound on the body, including its potential for toxicity and side effects.
Synthesis Methods
The synthesis of 6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of 2-aminobenzoic acid with 2-chloroethanol and 2-mercaptoquinoline in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
The unique chemical structure of 6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one makes it a valuable tool for scientific research in various fields. This compound has been shown to have potential applications in cancer research, as it can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Additionally, this compound has been studied for its potential use in treating bacterial infections, as it has been shown to have antibacterial activity against a variety of pathogens.
properties
IUPAC Name |
6-(2-quinolin-2-ylsulfanylpropanoyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-12(26-19-9-7-13-4-2-3-5-15(13)22-19)20(24)14-6-8-17-16(10-14)21-18(23)11-25-17/h2-10,12H,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSMPUZMRMJMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCC(=O)N2)SC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-quinolin-2-ylsulfanylpropanoyl)-4H-1,4-benzoxazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-fluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5977100.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2-hydroxy-5-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5977103.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5977111.png)
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5977114.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5977120.png)
![2-[5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B5977126.png)
![3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-(methylsulfonyl)piperidine](/img/structure/B5977134.png)
![2-amino-9-[(2-hydroxyethoxy)methyl]-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B5977143.png)
![2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5977149.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5977160.png)

![2-{4-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]phenyl}acetamide](/img/structure/B5977177.png)
![3-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5977185.png)